4-Ethynyl-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-Ethynyl-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C10H4F3N It is characterized by the presence of an ethynyl group (-C≡CH) and a trifluoromethyl group (-CF3) attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-2-(trifluoromethyl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-(trifluoromethyl)benzonitrile.
Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, where 4-bromo-2-(trifluoromethyl)benzonitrile is reacted with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a common approach in both laboratory and industrial settings due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of 4-(trifluoromethyl)benzaldehyde or 4-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-ethynyl-2-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethynyl-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials with unique properties.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry: It is used in the production of specialty chemicals and advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-Ethynyl-2-(trifluoromethyl)benzonitrile depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Ethynylbenzonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)benzonitrile: Lacks the ethynyl group, affecting its ability to participate in certain reactions.
4-Ethynyl-2-fluorobenzonitrile: Contains a single fluorine atom instead of a trifluoromethyl group, leading to variations in its chemical behavior.
Uniqueness
4-Ethynyl-2-(trifluoromethyl)benzonitrile is unique due to the presence of both the ethynyl and trifluoromethyl groups, which impart distinct electronic and steric effects. These features enhance its versatility in chemical synthesis and its potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-ethynyl-2-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3N/c1-2-7-3-4-8(6-14)9(5-7)10(11,12)13/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAKWXWOOVDFDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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